molecular formula C19H24N2O2S B583433 2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers) CAS No. 73644-42-5

2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers)

Cat. No.: B583433
CAS No.: 73644-42-5
M. Wt: 344.473
InChI Key: PMRKLUFRQDNKCL-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers) is a metabolite of Promazine, a phenothiazine derivative used primarily as an antipsychotic medication. This compound is characterized by the presence of a hydroxyethyl group and a sulfoxide functional group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl) Promazine Sulfoxide typically involves the oxidation of Promazine. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl) Promazine Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-(1-Hydroxyethyl) Promazine Sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl) Promazine Sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to its parent compound Promazine. The hydroxyethyl and sulfoxide groups may enhance its binding affinity and selectivity towards these receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxyethyl) Promazine Sulfoxide is unique due to the presence of both hydroxyethyl and sulfoxide groups, which confer distinct chemical and pharmacological properties. These functional groups may enhance its metabolic stability and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKLUFRQDNKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857773
Record name 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73644-42-5
Record name 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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